molecular formula C4H8BrNS B1482433 2-(2-Bromopropyl)thioamide CAS No. 1935638-90-6

2-(2-Bromopropyl)thioamide

Cat. No.: B1482433
CAS No.: 1935638-90-6
M. Wt: 182.08 g/mol
InChI Key: BNUJOLLSBMZYCR-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)thioamide is an organic compound with the molecular formula C4H8BrNS It is a thioamide derivative, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)thioamide typically involves the reaction of 2-bromopropylamine with a sulfur source. One common method is the reaction of 2-bromopropylamine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with an acid, such as hydrochloric acid (HCl), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Chemical Reactions Involving 2-(2-Bromopropyl)thioamide

The chemical reactions of this compound can be categorized into several types based on their mechanisms and products formed. Below are key reactions and findings from recent studies:

Nucleophilic Substitution Reactions

  • Mechanism : The bromine atom in the 2-bromopropyl group can undergo nucleophilic substitution, facilitating the formation of various derivatives.

  • Example : A study demonstrated that thioamides can react with nucleophiles such as amines and alcohols under suitable conditions, leading to the formation of thioesters and other functionalized products. The presence of the bromine atom enhances the electrophilicity of the carbon adjacent to sulfur, making it more susceptible to nucleophilic attack .

Ullmann Reaction

  • Reactivity : The Ullmann reaction involves coupling reactions where thioamides can serve as substrates for arylation.

  • Procedure : In a typical Ullmann reaction involving this compound, a base such as sodium hydride or potassium carbonate is used in conjunction with an aryl halide under elevated temperatures. This reaction can lead to the formation of aryl-thioamide products with potential applications in medicinal chemistry .

Thioester Formation

  • Reactions with Alcohols : Utilizing phosphoric acid as a catalyst, this compound can react with alcohols to form thioesters. This reaction highlights the versatility of thioamides in organic synthesis and their ability to participate in various transformations .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(2-Bromopropyl)thioamide serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its bromine atom allows for further substitution reactions, enabling the introduction of various functional groups.
  • Reactivity Studies : The compound can undergo oxidation and reduction reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results with IC50 values ranging from 10 to 30 μM against selected human cancer cells .

Medicine

  • Carbonic Anhydrase Inhibition : The compound has been investigated for its role as a carbonic anhydrase inhibitor, which is crucial in managing conditions like glaucoma by reducing intraocular pressure. Clinical studies have demonstrated its efficacy comparable to established treatments.
  • Enzyme Modulation : Its ability to interact with specific molecular targets positions it as a candidate for therapeutic development aimed at modulating enzyme activity in various diseases.

Industry

  • Material Science : In industrial applications, this compound is explored for developing new materials with tailored chemical and physical properties. Its reactivity allows it to be incorporated into polymers and coatings that require specific functionalities.

Case Study 1: Glaucoma Treatment

In clinical trials involving patients with glaucoma, formulations containing this compound led to significant reductions in intraocular pressure compared to baseline measurements. The results indicated comparable effectiveness to established treatments like Brinzolamide.

Case Study 2: Antitumor Activity

A study focusing on the anticancer potential of derivatives of this compound revealed notable cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited selective toxicity, warranting further investigation into their mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)thioamide involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the thioamide moiety to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropropyl)thioamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodopropyl)thioamide: Similar structure but with an iodine atom instead of bromine.

    2-(2-Fluoropropyl)thioamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(2-Bromopropyl)thioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Biological Activity

2-(2-Bromopropyl)thioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing various research findings, case studies, and relevant data tables.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving thioamide derivatives. The synthesis often employs reactions such as the Eschenmoser coupling reaction, which has been documented to yield thioamide derivatives with significant biological activities .

Biological Activity

The biological activities of this compound primarily include antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research indicates that thioamides, including this compound, exhibit notable antimicrobial properties. For instance, compounds derived from thioamides have shown significant inhibitory effects against various bacterial strains. A study found that certain thioamide derivatives displayed minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pyogenes in the range of 0.25 to 1 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.25
This compoundStreptococcus pyogenes0.5 - 1

Anticancer Activity

Several studies have explored the anticancer potential of thioamide derivatives. For example, a derivative similar to this compound was evaluated for its effectiveness against breast cancer cell lines with promising results indicating an IC50 value of approximately 0.8 µM . This suggests a potential role in cancer therapeutics.

Cell LineIC50 (µM)
HS 578T (Breast Cancer)0.8

Anti-inflammatory Activity

Thioamides have also been studied for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is noteworthy, as these enzymes are critical in the inflammatory process. Inhibition of these pathways could position thioamides as candidates for treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various thioamide derivatives showed that modifications at the bromopropyl position enhanced antimicrobial activity against resistant strains of bacteria.
  • Case Study on Anticancer Properties : In vitro studies indicated that specific structural modifications in thioamides could lead to increased cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation.

Properties

IUPAC Name

3-bromobutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNS/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUJOLLSBMZYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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